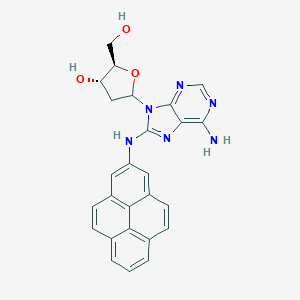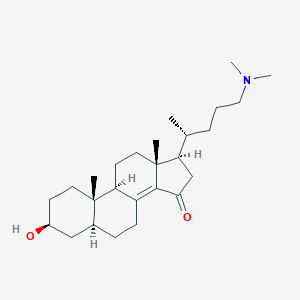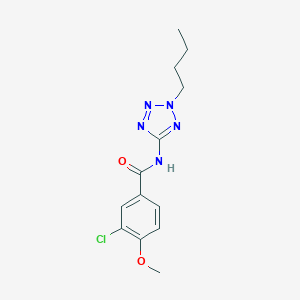![molecular formula C17H14N6OS B237784 N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide](/img/structure/B237784.png)
N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Applications De Recherche Scientifique
Anti-Parkinsonian and Neuroprotective Potential
Research on similar triazolothiadiazole compounds indicates potential anti-Parkinsonian and neuroprotective effects. One study detailed the synthesis of triazolothiadiazole derivatives, which exhibited activity in haloperidol-induced catalepsy and oxidative stress in mice, suggesting their potential as agents for Parkinson’s disease treatment. The compounds conformed to Lipinski’s rule of five, indicating their promise as drug agents (Azam et al., 2010).
Antidepressant Activity
Compounds with structural similarities to N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide have been shown to possess antidepressant properties. Indole-containing derivatives of 1,3,4-thiadiazole and 1,2,4-triazole, for example, exhibited antidepressant activity comparable to imipramine in mice, showing potential for crossing the blood-brain barrier and exerting central nervous system effects (Varvaresou et al., 1998).
Anticonvulsant Activities
Related triazole compounds have been investigated for their anticonvulsant activities. For instance, 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives containing triazole and other heterocycle substituents demonstrated significant anticonvulsant activity in studies. These findings point to the potential of these compounds in treating convulsive disorders (Wang et al., 2019).
Antihistaminic Agents
Research on 1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones has revealed their potential as H1-antihistaminic agents. The compounds were found to significantly protect animals from histamine-induced bronchospasm, indicating their promise as antihistaminic agents with minimal sedation effects (Alagarsamy et al., 2005).
Cardiovascular Agents
Triazolopyrimidine derivatives have been synthesized as inhibitors of cAMP phosphodiesterase from various tissues, showing promise as cardiovascular agents. For example, one study showed that certain derivatives increased cardiac output significantly without raising heart rate, indicating their potential as cardiovascular therapeutics (Novinson et al., 1982).
Propriétés
Formule moléculaire |
C17H14N6OS |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H14N6OS/c1-10-5-6-12(16-22-23-11(2)20-21-17(23)25-16)8-14(10)19-15(24)13-4-3-7-18-9-13/h3-9H,1-2H3,(H,19,24) |
Clé InChI |
JEBPWJIDFWWMKB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=CN=CC=C4 |
SMILES canonique |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=CN=CC=C4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237730.png)
![N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-1-oxohexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B237731.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B237736.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B237738.png)
![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237741.png)

![N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B237757.png)
![N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237759.png)
